1-(2,2,2-Trifluoroethyl)-1h-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)7-14-6-5-8-3-1-2-4-9(8)14/h1-6H,7H2 |
InChI Key |
XLHMYTXUFRBCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,2,2 Trifluoroethyl 1h Indole and Its Derivatives
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials. This section details the regioselective introduction of the trifluoroethyl group at the C2 and C3 positions of the indole (B1671886) ring.
Regioselective C3-Trifluoroethylation
The C3 position of indole is inherently nucleophilic, making it a prime target for electrophilic substitution. Recent advances have enabled the direct trifluoroethylation at this position under mild conditions.
A significant breakthrough in the C3-trifluoroethylation of indoles involves the use of hypervalent iodine reagents, which avoids the need for transition metal catalysts. A highly efficient method has been developed utilizing a novel 2,2,2-trifluoroethyl(mesityl)iodonium triflate reagent. This transformation proceeds rapidly, typically within 10 to 240 minutes, under mild, metal-free conditions and demonstrates broad functional group tolerance. acs.org
The reaction is highly selective for the C3 position, and the use of a sterically hindered base, such as 2,6-di-tert-butylpyridine (B51100) (DTBPy), is crucial for achieving high yields and selectivity. The optimization of reaction conditions, including the choice of solvent and the stoichiometry of the reagents, has been extensively studied to maximize the efficiency of the process. Dichloromethane (DCM) has been identified as the optimal solvent for this transformation. nih.gov
A variety of substituted indoles can be successfully trifluoroethylated at the C3 position using this method, affording the desired products in good to excellent yields. The reaction tolerates both electron-donating and electron-withdrawing groups on the indole ring.
Table 1: Selected Examples of C3-Trifluoroethylation of Indoles acs.org
| Entry | Indole Derivative | Product | Yield (%) |
| 1 | 1H-Indole | 3-(2,2,2-Trifluoroethyl)-1H-indole | 84 |
| 2 | 5-Bromo-1H-indole | 5-Bromo-3-(2,2,2-trifluoroethyl)-1H-indole | 75 |
| 3 | 5-Methoxy-1H-indole | 5-Methoxy-3-(2,2,2-trifluoroethyl)-1H-indole | 82 |
| 4 | 1-Methyl-1H-indole | 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 80 |
| 5 | 5-(Benzyloxy)-1H-indole | 5-(Benzyloxy)-3-(2,2,2-trifluoroethyl)-1H-indole | 84 |
Quantum chemical calculations have provided a deeper understanding of the reaction mechanism and the origin of the high C3-selectivity. The calculations indicate that the rate-determining step is the trifluoroethylation of the indole ring. The subsequent deprotonation of the resulting σ-complex by the base is a low-barrier, highly exergonic process. acs.org
The formation of 1- and 2-substituted indoles is significantly less favorable from an energetic standpoint, which aligns with the experimental observation that these isomers are not formed. acs.org The calculations also highlight the crucial role of the sterically hindered base, DTBPy. While other bases can be N-trifluoroethylated, the significant steric repulsion in DTBPy makes this side reaction energetically unfavorable, thus preserving the base's role as a proton scavenger. acs.org
Regioselective C2-Trifluoroethylation
Functionalization at the C2 position of the indole nucleus is generally more challenging due to its lower intrinsic reactivity compared to the C3 position. However, transition metal-catalyzed methods have been developed to achieve this transformation.
A palladium-catalyzed method for the direct C2-trifluoroethylation of free N-H indoles has been developed. acs.org This process utilizes commercially available 2,2,2-trifluoroethyl iodide (CF₃CH₂I) as the trifluoroethyl source and relies on a norbornene-mediated cascade C-H activation process. acs.org The reaction demonstrates high regioselectivity for the C2 position and exhibits a broad substrate scope with excellent functional group compatibility. acs.org This methodology allows for the late-stage trifluoroethylation of complex indole-containing molecules. acs.org
Table 2: Palladium-Catalyzed C2-Trifluoroethylation of Indoles acs.org
| Entry | Indole Derivative | Product | Yield (%) |
| 1 | 1H-Indole | 2-(2,2,2-Trifluoroethyl)-1H-indole | 78 |
| 2 | 5-Fluoro-1H-indole | 5-Fluoro-2-(2,2,2-trifluoroethyl)-1H-indole | 72 |
| 3 | 5-Methoxy-1H-indole | 5-Methoxy-2-(2,2,2-trifluoroethyl)-1H-indole | 65 |
| 4 | 6-Chloro-1H-indole | 6-Chloro-2-(2,2,2-trifluoroethyl)-1H-indole | 75 |
| 5 | Tryptophol | 2-(2,2,2-Trifluoroethyl)tryptophol | 56 |
In the palladium-catalyzed C2-trifluoroethylation, the choice of ligand and additives plays a critical role in the reaction's success. A diketone ligand is essential for enhancing the nucleophilicity of the palladacycle intermediate, which facilitates the oxidative addition of the otherwise unreactive CF₃CH₂I. acs.org The presence of an excess of the diketone ligand also promotes the formation of the active palladacycle intermediate. acs.org
Iron(III)-Catalyzed C-H Activation and Carbene Insertion
A notable strategy for the synthesis of C-substituted trifluoroethylated indole derivatives involves the direct functionalization of the indole C–H bond. Research has demonstrated a selective and efficient method for the trifluoroethylation of indole that utilizes iron(III)-catalyzed C–H activation, followed by a carbene insertion mechanism. bohrium.comacs.org
This approach serves as an alternative to traditional Friedel‐Crafts alkylation. The reaction proceeds via an Fe(III)-carbene insertion into the C(sp²)–H bond of the indole ring. bohrium.comacs.org A key component of this methodology is the use of trifluoroacetaldehyde (B10831) N-triftosylhydrazone as a carbene precursor, with iron(III) tetraphenylporphyrin chloride (FeTPPCl) acting as the catalyst. bohrium.comnih.gov This method primarily yields C3-trifluoroethylated indoles, which are valuable structural motifs for further chemical exploration.
Table 1: Iron(III)-Catalyzed C3-Trifluoroethylation of Indoles
| Entry | Indole Substrate | Catalyst | Carbene Precursor | Yield (%) |
|---|---|---|---|---|
| 1 | Indole | FeTPPCl | Trifluoroacetaldehyde N-triftosylhydrazone | High |
| 2 | Substituted Indoles | FeTPPCl | Trifluoroacetaldehyde N-triftosylhydrazone | Varies |
Data is compiled from studies on iron-catalyzed C-H functionalization. bohrium.comnih.gov
N-Functionalization Approaches
Direct functionalization of the indole nitrogen represents the most straightforward route to 1-(2,2,2-trifluoroethyl)-1H-indole. Several methods, including reductive amination and transition metal-mediated cross-coupling, have been developed for this purpose.
Reductive N-Trifluoroethylation
A metal-free reductive N-trifluoroethylation of indoles has been developed using trifluoroacetic acid (TFA) as an inexpensive and readily available trifluoroethyl source. researchgate.netresearchgate.netresearchgate.net This method employs a borane (B79455) reagent, specifically trimethylamine (B31210) borane (Me₃N–BH₃), as the reducing agent. researchgate.netresearchgate.netresearchgate.net The reaction proceeds through the reduction of the indole to an indoline (B122111) intermediate, which is then trifluoroethylated. researchgate.netresearchgate.net This approach is notable for its use of bench-stable and low-cost reagents. researchgate.netresearchgate.netresearchgate.net An earlier method reported by Gribble et al. in 1984 using TFA and sodium borohydride resulted in only a 7% yield of the N-trifluoroethylated product, highlighting the significant advancement of the newer borane-based systems. nih.gov
A key advantage of the TFA and trimethylamine borane system is its switchable reactivity. researchgate.netresearchgate.net By altering the loading of the borane reagent and TFA, the reaction can be directed to selectively produce either N-trifluoroethylated indolines or N-trifluoroacetylated indolines. nih.govresearchgate.netresearchgate.net When a higher loading of the reducing agent is used, the reaction favors the formation of the N-trifluoroethyl product. Conversely, with a lower amount of the borane reagent, the N-trifluoroacetylated product becomes the major outcome. researchgate.netresearchgate.net This switchable methodology provides convenient and efficient access to two distinct classes of fluorinated indole derivatives from common starting materials. nih.govacs.org The process demonstrates excellent functional group tolerance, with sensitive groups like nitro, ester, and cyano groups remaining intact during the reaction. nih.gov
Table 2: Switchable Reductive Functionalization of Indoles
| Product Type | Reagent Loading (TFA) | Reagent Loading (Me₃N–BH₃) | Typical Yield |
|---|---|---|---|
| N-Trifluoroethylated Indoline | High | High | Good to Excellent |
| N-Trifluoroacetylated Indoline | High | Low | Good to Excellent |
Based on the metal-free reductive methodology. researchgate.netresearchgate.netacs.org
Copper-Mediated N-H Trifluoroethylation
Transition metal catalysis offers another efficient route for the N-trifluoroethylation of indoles. A copper-mediated cross-coupling reaction has been successfully developed for the N–H trifluoroethylation of various NH-containing heteroaromatic compounds, including indoles. researchgate.net This method utilizes the industrially available and cost-effective reagent 2,2-dichloro-1,1,1-trifluoroethane (CF₃CHCl₂, HCFC-123) as the trifluoroethyl source. researchgate.net
The reaction is typically carried out in the presence of a copper catalyst, a ligand such as ethanolamine, and a base like triethylamine (B128534) (Et₃N) in a suitable solvent like acetonitrile (B52724) (CH₃CN). researchgate.net This protocol is applicable to a wide range of substrates, including indoles, pyrroles, pyrazoles, and carbazoles, and allows for the late-stage trifluoroethylation of more complex bioactive molecules. researchgate.net
Table 3: Copper-Mediated N-H Trifluoroethylation of Heterocycles
| Substrate (0.5 mmol) | CF₃CHCl₂ (mmol) | Catalyst (mmol) | Ligand (mmol) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Indole | 1.0 | Cu (1.5) | Ethanolamine (1.5) | Et₃N (1.0) | CH₃CN | 50 | 6 | High |
| 4-Nitroindole | 1.0 | Cu (1.5) | Ethanolamine (1.5) | Et₃N (1.0) | CH₃CN | 50 | 6 | 82 |
| Carbazole | 1.0 | Cu (1.5) | Ethanolamine (1.5) | Et₃N (1.0) | CH₃CN | 50 | 6 | 91 |
Reaction conditions and yields are based on the reported copper-mediated methodology. researchgate.net
Rhodium(II)-Catalyzed Transannulation for N-Fluoroalkylated Indoles
A notable approach for the synthesis of N-fluoroalkylated indoles involves a rhodium(II)-catalyzed transannulation reaction. This method utilizes 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazoles as precursors. These triazoles are readily prepared through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The core of this methodology is the rhodium(II)-catalyzed transannulation of the triazole ring, which leads to the formation of fused N-(per)fluoroalkyl pyrroles. Subsequent oxidation of these pyrrole (B145914) intermediates yields the desired N-(per)fluoroalkyl indoles. A significant advantage of this two-step process is that it can be conveniently performed in a single pot. Research has demonstrated that this transannulation reaction can be applied to synthesize various N-fluoroalkylated indoles.
| Precursor | Catalyst | Intermediate | Product | Ref. |
| 4-cyclohexenyl-substituted N-(per)fluoroalkylated 1,2,3-triazole | Rhodium(II) | Fused N-(per)fluoroalkyl pyrrole | N-(per)fluoroalkyl indole |
Multi-Component and Tandem Reaction Sequences
One-Pot Perfluoroalkylation/Defluorination (Fluoroacylation)
A one-pot tandem perfluoroalkylation-defluorination reaction of indole has been developed for the synthesis of C-3 fluoroacylated indoles. researchgate.netnih.gov This method involves the reaction of indole with a perfluoroalkyl iodide and water in the presence of sodium dithionite (Na2S2O4). researchgate.netnih.gov The reaction is believed to proceed through a perfluoroalkylation step followed by a defluorination hydrolysis pathway. nih.gov This approach provides efficient access to a diverse range of indole derivatives under mild reaction conditions and with good yields. researchgate.netnih.gov
A solvent-promoted strategy for the selective C-F bond activation has also been reported, enabling the hydrodefluorination and hydroxydefluorination of indole using heptafluoro-2-iodopropane and sodium dithionite. This method further expands the toolkit for creating a variety of fluorinated indole derivatives.
Asymmetric Friedel-Crafts Reactions with Fluoroalkylated Nitroalkenes
The asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful tool for forming carbon-carbon bonds and creating valuable synthetic building blocks. nih.gov This reaction has been successfully applied to the synthesis of chiral indole-containing motifs. nih.gov
One notable example involves the use of a chiral Yb(OTf)3–pybox complex as a catalyst for the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes. nih.gov This system has been shown to produce the desired products in good to excellent yields and with high enantioselectivities for a wide range of substrates, including those that are sterically hindered. nih.gov This marked the first instance of an asymmetric Friedel-Crafts reaction involving unprotected indole derivatives using a Yb(OTf)3 catalyst with novel chloro-functionalized indeno-pybox ligands. nih.gov
Other catalytic systems, such as those based on chiral bis(imidazolidine)pyridine (PyBidine)-Ni(OTf)2 and stereochemically tunable bis(oxazolidine)pyridine (PyBodine)–Cu(OTf)2 complexes, have also been employed for the asymmetric Friedel-Crafts reaction of indoles with nitroalkenes, yielding chiral indoles with high enantioselectivity. researchgate.net
| Indole Substrate | Electrophile | Catalyst System | Product | Key Features | Ref. |
| Unprotected Indoles | Nitroalkenes | Chiral Yb(OTf)3–pybox complex | Chiral Friedel-Crafts adducts | Good to excellent yields, high enantioselectivities | nih.gov |
| 2-Vinylindoles | Nitroalkenes | PyBidine-Ni(OTf)2 complex | Chiral indoles | Highly enantioselective | researchgate.net |
| Indoles | Nitroalkenes | PyBodine(Val)–Cu(OTf)2 complex | Chiral Friedel-Crafts adducts | Highly enantioselective | researchgate.net |
Three-Component One-Step Synthesis of Functionalized Indoles
Three-component reactions are highly efficient for constructing complex molecular architectures. A one-pot, three-component synthesis of substituted indoles has been developed starting from ortho-dihaloarenes. organic-chemistry.org This process utilizes a multicatalytic system composed of an N-heterocyclic carbene palladium complex and CuI. organic-chemistry.org This method allows for the formation of indole derivatives as single regioisomers in high yields. organic-chemistry.org
Another three-component approach enables the synthesis of multiply-substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts in an efficient, one-pot process. nih.gov
Synthetic Strategies for Indole Ring Construction Incorporating Fluoroethyl Moieties
In addition to modifying existing indole rings, synthetic strategies have been developed to construct the indole scaffold with pre-incorporated fluoroethyl moieties. These methods often involve classical indole syntheses adapted for fluorinated starting materials.
The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring. nih.gov This reaction can be adapted to incorporate fluoroethyl groups by using appropriately substituted hydrazines and ketones or aldehydes. The development of a three-component Fischer indole synthesis from nitriles, organometallic reagents, and arylhydrazines provides a streamlined, one-pot process for creating substituted indoles. nih.gov
Other classical methods that can potentially be adapted for the synthesis of fluoroethyl-containing indoles include the Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert indole syntheses. nih.gov More modern approaches involve the transformation of other heterocyclic systems, the conversion of indolines, the use of o-alkynylanilines, the reduction of oxindoles, and catalytic methods employing N-heterocyclic carbenes. nih.gov
Reaction Chemistry and Mechanistic Elucidation of Trifluoroethylated Indoles
Electrophilic and Nucleophilic Reactivity
The indole (B1671886) ring is an electron-rich aromatic system, making it inherently nucleophilic. bhu.ac.in It exhibits reactivity towards electrophiles primarily at the C3 position, and to a lesser extent, at the N1 position. bhu.ac.inyoutube.com The latent nucleophilicity of the indole side chain of tryptophan is evident in its reactions with electrophilic isoprenoids, where prenylation can occur at multiple positions. nih.gov
In the context of trifluoroethylation, the indole nucleus can act as a nucleophile to attack an electrophilic trifluoroethyl source. The competition between N1 and C3 alkylation is a central theme. While the C3 position is often more nucleophilic in neutral media, deprotonation of the N-H bond with a strong base generates a highly nucleophilic indolide anion, which can favor N-alkylation. bhu.ac.in However, in some direct trifluoroethylation reactions using hypervalent iodine reagents, the C3-alkylation occurs preferentially even without a base, as the indole nitrogen is considered less nucleophilic in these specific conditions. rsc.org The formation of 1-(2,2,2-trifluoroethyl)-1H-indole is thus a result of directing the reaction conditions to favor attack by the nitrogen atom.
Radical Pathways in Trifluoroethylation
Radical chemistry offers an alternative to ionic pathways for the functionalization of heterocycles. While direct radical pathways for the synthesis of this compound are not extensively documented, related radical trifluoromethylations are well-established. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a precursor like the Togni reagent or Langlois' reagent (CF3SO2Na), which then adds to the indole ring. nih.govresearchgate.net
In a similar vein, radical trifluoroethylation could proceed through the generation of a 2,2,2-trifluoroethyl radical (•CH2CF3). For instance, the reaction of vinyl azides with Togni's reagent in the presence of iron(II) chloride is known to produce trifluoroethylated N-heterocycles through a mechanism involving radical intermediates and hydrogen-atom transfer. acs.org The synthesis of 2-trifluoromethylated indoles has been achieved via the radical trifluoromethylation of isonitriles, a reaction that proceeds without a transition metal catalyst. nih.govacs.org These examples highlight the potential for developing radical-based methods for synthesizing trifluoroethylated indoles, including the N-substituted isomer.
Transition Metal-Catalyzed Reaction Mechanisms and Intermediates
Transition metal catalysis provides a powerful toolkit for C-H functionalization and the formation of carbon-heteroatom bonds. Several methods have been developed for the synthesis of C-trifluoroethylated indoles. One notable example is an iron(III)-catalyzed method that proceeds via an Fe(III)-carbene insertion into the C(sp²)-H bond of indole. researchgate.net This reaction uses trifluoroacetaldehyde (B10831) N-triftosylhydrazone as a carbene precursor to achieve selective C3-trifluoroethylation. researchgate.net
Conversely, in some reaction systems, transition metals can have a negative impact. In the direct C3-trifluoroethylation of indole using a 2,2,2-trifluoroethyl(mesityl)-iodonium salt, the addition of transition metal catalysts such as Cu(II), Pd(II), and Ag(I) salts was found to be detrimental to the reaction outcome. rsc.org
Palladium catalysis is widely used for the cross-coupling of indoles, where the choice of ligands and additives can control the regioselectivity of functionalization between the C2 and C3 positions. nih.gov While these methods typically focus on C-C or C-N bond formation with aryl or other groups, similar principles could be applied to develop catalytic systems for N-trifluoroethylation. Nickel catalysis has also been employed for the trifluoroethylation of heteroaryl halides, demonstrating another potential avenue for accessing compounds like this compound through cross-coupling strategies. researchgate.net
Role of Catalysts and Additives in Regioselectivity and Efficiency
In trifluoroethylation reactions that can occur at either the N1 or C3 position, catalysts and additives play a decisive role in controlling the regioselectivity. In a metal-free C3-trifluoroethylation of indole, the choice of base was found to be critical. rsc.orgrsc.org Without a base, a significant side product was formed from the dimerization of indole followed by the N-trifluoroethylation of the resulting indoline (B122111) moiety. rsc.org
The addition of a sterically hindered, non-nucleophilic base, 2,6-di-tert-butylpyridine (B51100) (DTBPy), was shown to suppress this side reaction and significantly improve the yield of the desired C3-trifluoroethylated product. rsc.org The bulkiness of the base prevents it from being alkylated itself, a common competing reaction. rsc.orgrsc.org The optimization of the reaction involved screening various organic and inorganic bases, highlighting the profound effect of additives on the reaction's efficiency and outcome. researchgate.net
| Additive (Base) | Ratio of C3-product to Side Product (a:b) | Yield |
|---|---|---|
| - | 2:1 | 70% |
| NaH | 10:1 | 70% |
| Na2CO3 | 10:1 | 61% |
| Pyridine | - | Conversion: 98% |
| 2,6-Lutidine | - | Conversion: 95% |
| DIPEA | - | Conversion: 99% |
| DTBPy | - | Conversion: 100% (Yield: 84%) |
Similarly, in palladium-catalyzed aerobic oxidative couplings, the regioselectivity between C2 and C3 arylation of indole was precisely controlled by the choice of both the palladium precursor (e.g., Pd(TFA)₂ vs. Pd(OPiv)₂) and the ancillary ligand. nih.gov This demonstrates a general principle: the electronic and steric properties of catalysts and additives are key to directing functionalization to a specific site on the indole ring, including the N1 position required for the formation of this compound.
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting selectivity, and understanding the roles of catalysts and additives in the synthesis of trifluoroethylated indoles.
DFT calculations have provided deep insights into the metal-free C3-trifluoroethylation of indole. rsc.orgrsc.org Using the ωB97X-D functional, researchers have modeled the reaction pathway, calculated the energetics of intermediates and transition states, and explained the observed selectivity. researchgate.net These calculations revealed that the reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism where the trifluoroethylation of the indole ring is the rate-determining step. rsc.orgrsc.org The dissociation of the triflate anion from the iodonium (B1229267) salt reagent was found to be slightly exergonic, suggesting a dissociated resting state. rsc.org DFT has also been used to probe the structure and reactivity of indole radical cations in electrochemical annulations, which is crucial for designing regioselective reactions. acs.org
Transition state analysis is fundamental to understanding reaction kinetics and selectivity. For the trifluoroethylation of indole, DFT calculations were used to map the free energy profile and identify the activation barriers for competing reaction pathways. rsc.orgrsc.org
A key finding from these studies was the quantitative explanation for the success of 2,6-di-tert-butylpyridine (DTBPy) as an additive. rsc.org Calculations showed that the activation energy for the undesired N-trifluoroethylation of the DTBPy base was extremely high (36.2 kcal/mol) due to severe steric hindrance. rsc.orgrsc.org This is significantly higher than the activation barriers for the desired C3-alkylation of indoles and also higher than the N-alkylation barriers for less hindered bases like triethylamine (B128534) (TEA) and 2,6-lutidine. rsc.org This kinetic analysis confirmed that DTBPy is an effective proton shuttle that does not get consumed by a competing alkylation reaction. rsc.org This detailed mapping allows for the rational selection of reagents and additives to favor a desired isomer, such as C3-trifluoroethylindole, and by extension, provides a framework for designing conditions that could favor the formation of N-trifluoroethylindole.
Derivatization and Synthetic Utility of 1 2,2,2 Trifluoroethyl 1h Indole Scaffolds
Introduction of Additional Functionalities
The functionalization of the 1-(2,2,2-trifluoroethyl)-1H-indole core is crucial for creating a diverse range of molecules. This can be achieved through various synthetic strategies, including the modification of protecting groups and derivatization directed by halogen atoms.
The 1-(2,2,2-trifluoroethyl) group is a robust and stable substituent that is not typically considered a protecting group for the indole (B1671886) nitrogen. It is generally installed as a permanent functional modification and is designed to remain intact throughout subsequent reaction sequences. Its stability under a variety of conditions is one of its key synthetic advantages.
In syntheses targeting functionalization at other positions of the indole ring, temporary protecting groups may be employed on the indole nitrogen before the introduction of the trifluoroethyl group or on other functional groups present on the molecule. For instance, in methodologies developed for the C3-trifluoroethylation of indoles, substrates such as 1-(triisopropylsilyl)-1H-indole have been utilized. rsc.org In such a sequence, the triisopropylsilyl (TIPS) group serves to protect the indole nitrogen, which can be removed after the desired C-H functionalization is complete. However, literature describing the modification or removal of a separate protecting group on a pre-formed this compound scaffold is not common, underscoring the role of the N-trifluoroethyl moiety as a core functional component rather than a transient protecting element.
The introduction of a halogen atom onto the this compound scaffold provides a versatile handle for a wide array of subsequent cross-coupling reactions. Halogenated indoles, particularly bromo and iodo derivatives, are key precursors for creating carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netjh.eduwikipedia.orgnih.gov
For example, a hypothetical 6-bromo-1-(2,2,2-trifluoroethyl)-1H-indole can be readily coupled with various partners. Syntheses starting from 6-bromoindole (B116670) have shown that after N-alkylation, the bromine at the C6-position can be efficiently substituted using palladium catalysis. mdpi.com This established reactivity provides a reliable pathway for accessing a diverse library of C6-functionalized 1-(2,2,2-trifluoroethyl)-1H-indoles.
Table 1: Representative Cross-Coupling Reactions on a Halogenated this compound Scaffold This table presents plausible transformations based on established cross-coupling methodologies for halo-indoles.
| Coupling Reaction | Reagents & Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid (e.g., PhB(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl-1-(2,2,2-trifluoroethyl)-1H-indole |
| Heck | Alkene (e.g., Styrene), Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Vinyl-1-(2,2,2-trifluoroethyl)-1H-indole |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene), Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 6-Alkynyl-1-(2,2,2-trifluoroethyl)-1H-indole |
These transformations allow for the modular construction of complex molecules, where the electronic influence of the N-trifluoroethyl group can be combined with diverse substituents on the carbocyclic ring of the indole.
Transformations to Related Heterocyclic Systems
The this compound scaffold can be converted into other valuable heterocyclic systems, such as indolines and fused polycyclic structures, significantly broadening its synthetic utility.
The reduction of the C2-C3 double bond of the indole ring is a key transformation that yields the corresponding indoline (B122111). Indolines are important structural motifs in many biologically active compounds. acs.org Several methods are available for this reduction, including catalytic hydrogenation and chemical reduction.
A particularly relevant method is the metal-free reductive N-trifluoroethylation, where an indole is treated with trifluoroacetic acid (TFA) as the trifluoroethyl source and a borane (B79455) reducing agent, which can directly yield the 1-(2,2,2-trifluoroethyl)indoline product. organic-chemistry.org Other established procedures for indole reduction are also applicable. For example, treatment with a borane reagent like BH₃·THF in the presence of trifluoroacetic acid is a rapid and efficient method for converting indoles to indolines. google.com Additionally, catalytic transfer hydrogenation using catalysts like Pd/C with a hydrogen source such as tetrahydroxydiboron (B82485) (B₂(OH)₄) and trifluoroethanol has been developed for the clean reduction of N-H indoles. rsc.org These methods are expected to be effective for the reduction of the this compound scaffold.
Table 2: Selected Methods for the Synthesis of 1-(2,2,2-Trifluoroethyl)indoline
| Method | Reagents & Conditions | Key Features | Reference |
| Reductive N-trifluoroethylation | Indole, TFA, Trimethylamine (B31210) borane | Metal-free; directly forms the N-trifluoroethyl indoline from indole. | organic-chemistry.org |
| Borane Reduction | This compound, BH₃·THF, TFA | Rapid reaction at low temperatures. | google.com |
| Catalytic Hydrogenation | This compound, H₂, Pd/C or Pt/C catalyst | Atom-economical; conditions can be tuned for selectivity. | acs.orgnih.gov |
Formation of Fused and Polycyclic Indole Structures
The indole core can serve as a template for the construction of more complex, fused heterocyclic systems. A prominent example is the synthesis of tetrahydro-β-carbolines, which are central to a vast number of natural products and pharmaceuticals. nih.gov The most common method for their synthesis is the Pictet-Spengler reaction. wikipedia.org
This reaction involves the condensation of a tryptamine (B22526) derivative (an indole with an ethylamine (B1201723) side chain at the C3 position) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov To apply this to the this compound system, a precursor such as 1-(2,2,2-trifluoroethyl)tryptamine would be required. The subsequent Pictet-Spengler reaction would then yield a tetrahydro-β-carboline with the trifluoroethyl group on the indole nitrogen, providing access to a new class of fused alkaloids. Modern asymmetric variants of this reaction allow for the synthesis of these complex structures with high enantioselectivity. nsf.govnih.gov
Other strategies for forming fused indoles include intramolecular cyclization reactions. For example, a this compound could be functionalized at the C2 position with a group containing a terminal azide (B81097) and at the C3 position with an appropriate tether, setting the stage for an intramolecular cascade reaction to build new rings onto the indole framework. rsc.org
Precursors for Advanced Chemical Building Blocks
The derivatized scaffolds discussed in the previous sections—such as halogenated, arylated, vinylated, and alkynylated indoles, as well as the corresponding indolines and fused β-carbolines—are not merely end products but serve as advanced chemical building blocks for the synthesis of highly complex and biologically active molecules. nih.govnih.govnih.gov
The presence of the N-trifluoroethyl group is of particular interest in medicinal chemistry. This moiety can significantly alter a molecule's pharmacokinetic profile by increasing its metabolic stability and tuning its lipophilicity and binding interactions. Derivatives of this compound are therefore valuable intermediates in the development of new therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govdntb.gov.ua For example, the C6-arylated derivatives obtained via Suzuki coupling could be elaborated into inhibitors of enzymes like bacterial cystathionine (B15957) γ-lyase, following established synthetic routes that use halogenated indoles as key precursors. mdpi.com Similarly, the corresponding indolines and tetrahydro-β-carbolines serve as conformationally distinct and structurally complex cores for creating new generations of drugs with potentially improved efficacy and safety profiles.
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of new chemical moieties onto a complex, pre-synthesized molecular scaffold. This approach is particularly valuable as it allows for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship studies. For the this compound core, these strategies primarily focus on the functionalization of the indole nucleus, leveraging the inherent reactivity of the heterocyclic ring.
A key method for the initial construction of the related 3-(2,2,2-trifluoroethyl)-1H-indole scaffold involves a metal-free, highly C3-selective trifluoroethylation of indole using 2,2,2-trifluoroethyl(mesityl)iodonium triflate. rsc.orgresearchgate.net This reaction proceeds efficiently under mild conditions and demonstrates high functional group tolerance. rsc.orgresearchgate.net While this method directly synthesizes a C3-functionalized indole, the principles of late-stage functionalization can be applied to the N1-substituted isomer, this compound, to further diversify the molecular architecture.
Detailed research has been conducted on the derivatization of related indole structures, which can be extrapolated to the this compound scaffold. For instance, the synthesis of 1-methyl-3-(2,2,2-trifluoroethyl)-1H-indole has been reported, providing a template for N-substituted derivatives. rsc.org The reaction of 1-methyl-1H-indole with (2,2,2-trifluoroethyl)benzene (B1296317) in the presence of a palladium catalyst has also been shown to yield complex dimeric structures, highlighting the potential for catalytic C-H activation pathways. nih.gov
Furthermore, studies on 3-halogenated 2-(trifluoromethyl)-1H-indoles demonstrate the utility of halogenated intermediates for subsequent cross-coupling reactions. mdpi.com These halogenated indoles can be readily prepared and serve as versatile handles for introducing a variety of substituents onto the indole core. While not directly involving the this compound scaffold, these examples provide a strong basis for predicting the reactivity and synthetic potential of its halogenated derivatives.
The following table summarizes key findings from related studies that inform the potential late-stage functionalization strategies for this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Methyl-1H-indole | 2,2,2-Trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate, 2,6-di-tert-butylpyridine (B51100), CH2Cl2, rt | 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 70 | rsc.org |
| 1-Methyl-1H-indole | (2,2,2-Trifluoroethyl)benzene, PdCl2, DMF, reflux | 1-Methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] | 10 | nih.gov |
| 2-(Trifluoromethyl)-1H-indole | SO2Cl2, CH2Cl2, 0 °C to rt | 3-Chloro-2-(trifluoromethyl)-1H-indole | 95 | mdpi.com |
| 2-(Trifluoromethyl)-1H-indole | Br2, CH2Cl2 | 3,5-Dibromo-2-(trifluoromethyl)-1H-indole | Not Reported | mdpi.com |
These examples underscore the feasibility of various late-stage functionalization reactions, including C-H activation and halogenation, on indole scaffolds bearing trifluoroalkyl groups. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group at the N1-position is expected to influence the regioselectivity of these reactions, offering opportunities for the synthesis of novel and diverse derivatives.
Advanced Analytical Techniques for Characterization and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the structure of "1-(2,2,2-Trifluoroethyl)-1H-indole".
¹H NMR would provide critical data on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The spectrum would be expected to show characteristic signals for the aromatic protons on the indole (B1671886) ring and the protons of the trifluoroethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the precise assignment of each proton to its position in the molecule. For instance, the methylene (B1212753) protons (-CH2-) of the trifluoroethyl group would likely appear as a quartet due to coupling with the three neighboring fluorine atoms.
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. A ¹H-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbon signals would indicate their hybridization (sp², sp³) and the nature of their substituents. researchgate.net The carbons of the indole ring would resonate in the aromatic region, while the two carbons of the trifluoroethyl group would appear in the aliphatic region, with the carbon atom bonded to the three fluorine atoms showing a characteristic quartet in a ¹H-coupled spectrum and a significant downfield shift due to the high electronegativity of fluorine.
A comprehensive analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, enables the unambiguous confirmation of the molecular structure of "this compound".
19F NMR for Fluoroalkyl Moiety Characterization and Reaction Monitoring
Given the presence of the trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis.
The ¹⁹F NMR spectrum of "this compound" would be expected to show a single primary signal for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly sensitive to the local electronic environment, providing a distinct signature for the trifluoroethyl moiety. Due to coupling with the adjacent methylene (-CH₂-) protons, this signal would appear as a triplet.
Beyond simple characterization, ¹⁹F NMR is an excellent tool for reaction monitoring during the synthesis of trifluoroethylated compounds. For example, in reactions involving the trifluoroethylation of indole, ¹⁹F NMR can be used to track the consumption of the fluorinated reagent and the formation of the product. By comparing the integration of the ¹⁹F signals corresponding to the starting material and the product, the reaction conversion and the ratio of any isomeric products can be accurately determined in real-time. This technique's high sensitivity and the large chemical shift range of ¹⁹F NMR minimize signal overlap, making it a clean and precise method for quantitative analysis during synthesis.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₁₀H₈F₃N), the calculated monoisotopic mass is 199.0609 Da.
In a typical mass spectrum, the molecule would be ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would correspond to the molecular weight. The spectrum would also display a series of fragment ions, formed by the breakdown of the molecular ion. Analyzing this fragmentation pattern provides valuable structural information. For "this compound", expected fragmentation pathways could include the loss of the trifluoromethyl radical (•CF₃) or cleavage of the ethyl chain.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For "this compound", HRMS would confirm the elemental composition as C₁₀H₈F₃N, distinguishing it from any other compounds with the same nominal mass but a different atomic makeup. This high level of confidence is crucial for verifying the identity of a newly synthesized compound.
Spectroscopic Methods for Monitoring Reaction Progress (e.g., IR)
Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. It is particularly useful for monitoring the progress of a chemical reaction in real-time, often using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction mixture.
In the synthesis of "this compound" from indole and a trifluoroethylating agent, IR spectroscopy could be used to monitor the reaction by observing changes in specific vibrational bands. Key changes to monitor would include:
The disappearance of the N-H stretching vibration of the starting indole (typically around 3400 cm⁻¹).
The appearance of characteristic C-F stretching bands from the trifluoroethyl group, which are typically strong and found in the 1350-1100 cm⁻¹ region.
By tracking the decrease in the intensity of reactant peaks and the corresponding increase in product peaks over time, the reaction's kinetics and endpoint can be determined without the need for sample extraction and offline analysis.
Chromatographic Techniques for Purity and Yield Determination (e.g., GC)
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds, making it well-suited for assessing the purity and determining the yield of "this compound".
In a GC analysis, the sample is vaporized and passed through a long column. Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. Each separated component is then detected as it exits the column, producing a peak on a chromatogram. The time at which a component exits is its retention time, a characteristic feature that can be used for identification.
For purity determination, the area of the peak corresponding to "this compound" is compared to the total area of all peaks in the chromatogram. This allows for a quantitative assessment of purity, often expressed as a percentage. GC is highly sensitive and can detect even trace amounts of impurities, such as residual starting materials or by-products.
Furthermore, GC is frequently used to calculate the yield of a reaction. By analyzing the reaction mixture with an internal standard of a known concentration, the precise amount of product formed can be quantified, allowing for an accurate calculation of the reaction yield.
Electron Spin Resonance (ESR) for Radical Intermediate Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. This method is analogous to NMR but probes the magnetic properties of unpaired electrons rather than atomic nuclei.
In the context of the synthesis or subsequent reactions of "this compound", certain mechanisms might proceed via radical intermediates. If a single-electron transfer (SET) pathway were proposed, ESR would be the definitive technique to investigate it. The high sensitivity of ESR allows for the detection of very low concentrations of transient radical species that may be generated during a reaction.
While no specific ESR studies on radical intermediates in reactions involving "this compound" have been reported in the surveyed literature, the technique remains highly relevant for mechanistic investigations. For instance, ESR studies have been successfully used to investigate transient radicals in irradiated compounds containing trifluoro-functional groups, such as trifluoroacetamide. If a reaction involving "this compound" were suspected to involve radical formation, ESR spectroscopy would be the essential tool to provide evidence for and to characterize the structure of such short-lived intermediates.
Emerging Directions and Future Perspectives in Trifluoroethyl Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of trifluoroethylated indoles is evolving towards more environmentally benign and efficient processes. Key areas of development include the adoption of green chemistry principles and the expansion of reaction compatibility with a wider range of starting materials.
Green Chemistry Approaches
A significant advancement in the sustainable synthesis of N-trifluoroethylated indoles is the development of metal-free reductive N-trifluoroethylation methods. One such approach utilizes the readily available and inexpensive reagents trifluoroacetic acid (TFA) as the fluorine source and trimethylamine (B31210) borane (B79455) as the reducing agent. acs.orgnih.gov This method is noteworthy for its switchable reactivity; by adjusting the quantities of the borane and TFA, the reaction can be directed towards either N-trifluoroethylation or N-trifluoroacetylation. acs.orgnih.gov Preliminary studies suggest that indoline (B122111) is a common intermediate in these transformations. acs.orgnih.gov This metal-free approach avoids the use of hazardous and costly transition metal catalysts, aligning with the principles of green chemistry. researchgate.net
Expanding Substrate Scope and Functional Group Tolerance
A crucial aspect of developing new synthetic methods is ensuring their broad applicability. Research has focused on expanding the substrate scope to include indoles with a variety of substituents, both electron-donating and electron-withdrawing.
A notable development is the C3-selective trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. nih.govrsc.orgrsc.orgresearchgate.net This method demonstrates excellent functional group tolerance, accommodating sensitive groups such as halogens (Cl, Br, I) and boronic esters, which are valuable handles for further chemical modifications like cross-coupling reactions. rsc.org The reaction proceeds efficiently under mild conditions and tolerates a range of substituents on the indole (B1671886) ring, including those with fluorine, nitro, cyano, and trifluoromethyl groups. rsc.org
The table below showcases the substrate scope for the C3-trifluoroethylation of various substituted indoles using this methodology.
| Entry | Substrate (Indole Derivative) | Product | Yield (%) |
| 1 | 1-Methyl-1H-indole | 1-Methyl-3-(2,2,2-trifluoroethyl)-1H-indole | 84 |
| 2 | 5-Methoxy-1H-indole | 5-Methoxy-3-(2,2,2-trifluoroethyl)-1H-indole | 92 |
| 3 | 5-Bromo-1H-indole | 5-Bromo-3-(2,2,2-trifluoroethyl)-1H-indole | 85 |
| 4 | 5-Nitro-1H-indole | 5-Nitro-3-(2,2,2-trifluoroethyl)-1H-indole | 31 |
| 5 | Methyl 1H-indole-5-carboxylate | Methyl 3-(2,2,2-trifluoroethyl)-1H-indole-5-carboxylate | 75 |
| 6 | 1H-Indole-5-carbonitrile | 3-(2,2,2-Trifluoroethyl)-1H-indole-5-carbonitrile | 68 |
| 7 | 4-Chloro-1H-indole | 4-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole | 90 |
| 8 | 6-Fluoro-1H-indole | 6-Fluoro-3-(2,2,2-trifluoroethyl)-1H-indole | 78 |
Data sourced from Chemical Communications, 2015, 51, 4488-4491. rsc.org
This broad substrate scope allows for the synthesis of a diverse library of trifluoroethylated indoles for various applications.
Exploration of New Fluoroalkylating Reagents
The development of novel fluoroalkylating reagents is central to advancing the synthesis of compounds like 1-(2,2,2-trifluoroethyl)-1H-indole. Hypervalent iodine reagents have emerged as powerful tools in this context. For instance, 2,2,2-trifluoroethyl(mesityl)-iodonium triflate has proven highly effective for the C3-trifluoroethylation of indoles. nih.govrsc.orgrsc.orgresearchgate.net These reagents offer advantages such as mild reaction conditions and high selectivity. rsc.orgrsc.org
Recent advancements also include the development of new reagents for introducing other fluoroalkyl groups, which could potentially be adapted for trifluoroethylation. researchgate.net The design of bench-stable, easy-to-handle reagents is a continuous effort in this field to enhance the practicality and safety of these transformations.
Advanced Computational Modeling for Predictable Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding and predicting the outcomes of chemical reactions. In the context of trifluoroethyl indole synthesis, DFT calculations have been employed to elucidate reaction mechanisms and explain observed selectivities. rsc.orgrsc.orgresearchgate.net
For the C3-trifluoroethylation of indoles with 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, DFT studies have revealed the mechanistic steps of the reaction and highlighted the crucial role of basic additives. rsc.orgrsc.org Calculations have shown that the activation energy for the N-trifluoroethylation of certain bulky bases is significantly higher than that for the C-alkylation of the indole ring, thus favoring the desired C3-functionalized product. rsc.org This predictive power allows for the rational selection of reagents and reaction conditions to achieve the desired outcome, minimizing trial-and-error experimentation. rsc.orgrsc.org
Computational exploration of the reaction mechanism of copper-catalyzed indole synthesis from N-aryl enaminones has also provided valuable insights into C-C bond formation and the role of the catalyst. nih.gov Such studies are instrumental in designing more efficient and selective catalytic systems for indole functionalization.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including indoles, to improve efficiency, safety, and scalability. researchgate.netmdpi.comnih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities compared to traditional batch processes. mdpi.comacs.org
While specific examples of the flow synthesis of this compound are not yet widely reported, the successful application of flow chemistry to other N-alkylation and functionalization reactions of indoles suggests its high potential in this area. mdpi.com For instance, the N-alkylation of indoles has been intensified using flow chemistry tools, demonstrating the feasibility of this approach. mdpi.com Furthermore, the synthesis of trifluoromethylated N-fused heterocycles has been successfully translated from batch to a continuous-flow process, showcasing the advantages of this technology for preparing fluorinated compounds. acs.org
The integration of flow chemistry with automated synthesis platforms can enable the rapid and efficient production of libraries of trifluoroethylated indole derivatives for high-throughput screening in drug discovery programs. This combination of technologies holds the promise of accelerating the discovery of new bioactive molecules.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Reagent | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| CF₃CH₂OTf | MeCN | K₂CO₃ | 25°C, 12 h | 26% | |
| CF₃COCl | DCM | – | 0°C | 62%* | |
| *Yields for analogous trifluoroacetylation reactions. |
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : The trifluoroethyl group (–CH₂CF₃) shows a characteristic quartet at δ 4.8–5.2 ppm (J ≈ 8–10 Hz) due to coupling with fluorine atoms. The indole protons (e.g., H-2, H-3) appear as distinct singlets or doublets between δ 7.0–8.8 ppm .
- ¹⁹F NMR : A sharp singlet near δ -68 to -70 ppm confirms the –CF₃ group .
- HRMS (ESI) : Accurate mass analysis (e.g., [M+H]⁺) validates the molecular formula (C₁₀H₈F₃N).
Q. Example Data from Literature
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.97 (q, 2H, –CH₂CF₃) | |
| ¹⁹F NMR | δ -68.48 (d, J = 8.8 Hz, 3F) |
Advanced: How can low yields in trifluoroethylation reactions be addressed?
Methodological Answer:
Low yields (e.g., 26% ) often stem from competing side reactions or incomplete alkylation. Strategies include:
- Solvent Optimization : Switching to DMF or THF improves solubility of intermediates .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling efficiency in Stille-type reactions .
- Temperature Gradients : Gradual heating (e.g., 25°C → 110°C) minimizes decomposition of reactive intermediates .
- Alternative Alkylating Agents : Trifluoroacetic anhydride (TFAA) may offer higher selectivity for indole N-alkylation .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Molecular docking with proteins (e.g., cytochrome P450) evaluates binding affinity. The trifluoroethyl group’s electron-withdrawing effects alter ligand-protein interactions .
- QSAR Models : Quantitative structure-activity relationships correlate substituent position (e.g., indole C-3 vs. C-5) with biological activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, leveraging fluorine’s impact on lipophilicity (LogP) and metabolic stability .
Q. Table 2: Key Computational Parameters
| Parameter | Impact of –CF₃CH₂ Group | Reference |
|---|---|---|
| LogP | Increases by ~1.5 units | |
| Metabolic Stability | Enhanced due to C–F inertia |
Advanced: How are contradictions in spectral data resolved during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC confirms connectivity between the trifluoroethyl group and the indole nitrogen .
- Isotopic Labeling : ¹⁵N-labeled indole derivatives clarify nitrogen-centered reactivity .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges in fluorinated compounds .
Basic: What is the role of fluorine in modulating the compound’s reactivity?
Methodological Answer:
The –CF₃ group:
- Electron-Withdrawing Effect : Deactivates the indole ring, directing electrophilic substitution to the C-3 position .
- Steric Effects : Hinders nucleophilic attack at the N-alkylated site .
- Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., enzymes) .
Advanced: How to design assays for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- In Vivo Models : Zebrafish or murine models evaluate pharmacokinetics and toxicity, with LC-MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
